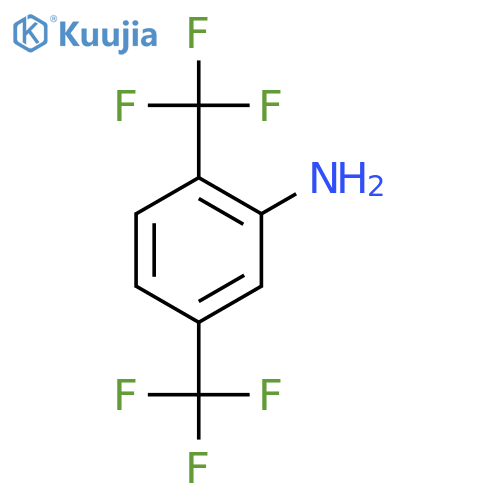Cas no 328-93-8 (2,5-Bis(trifluoromethyl)aniline)

328-93-8 structure
商品名:2,5-Bis(trifluoromethyl)aniline
2,5-Bis(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- 2,5-Bis(trifluoromethyl)aniline
- 2,5-Bis-trifluormethyl-anilin
- 2,5-bis-trifluoromethyl-phenylamine
- 2,5-DI
- α,α,α,α',α',α'-Hexafluoro-2,5-xylidine
- 2,5-Xylidine,a,a,a,a',a',a'-hexafluoro- (7CI,8CI)
- Benzenamine,2,5-bis(trifluoromethyl)-
- DTXSID00352132
- 2,5-Bis(trifluoromethyl)aniline, 99%
- 2,5-Bis (trifluoro methyl) aniline
- EN300-02439
- FT-0610260
- alpha,alpha,alpha,alphaatrade mark,alphaatrade mark,alphaatrade mark-hexafluoro-2,5-Xylidine; 2,5-Bis(trifluoromethyl)aniline; 2,5-Bis(trifluoromethyl)benzenamine; 2,5-Di(trifluoromethyl)aniline; alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-Xylidine
- AKOS000115443
- AC-3652
- 2,5-BIS(TRIFLUOROMETHYL)BENZENAMINE
- PS-7734
- B2544
- 2,5-bis-trifluoromethylaniline
- 2,5-bis-trifluoromethyl-aniline
- AM20060382
- IDI1_007819
- MFCD00074940
- 328-93-8
- 2,5-ditrifluoromethylaniline
- 2,5-bis-trifluoromethylanilin
- J-507275
- SCHEMBL330502
- alpha,alpha,alpha,alpha',alpha',alpha'-Hexafluoro-2,5-xylidine
- 2,5-bis-(Trifluoromethyl)aniline
- Z56896763
- 2,5-di(trifluoromethyl)aniline
- CS-W007922
- Enamine_005232
- Benzenamine, 2,5-bis(trifluoromethyl)-
- BCP08855
- HMS1408N18
- 2,5-Bis(trifluoromethyl)-aniline
- A821499
- NS00126766
- DB-013161
- DTXCID90303198
- 629-040-2
-
- MDL: MFCD00074940
- インチ: 1S/C8H5F6N/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H,15H2
- InChIKey: XWMVIJUAZAEWIE-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CC=C1C(F)(F)F)C(F)(F)F)N
- BRN: 2653046
計算された属性
- せいみつぶんしりょう: 229.03300
- どういたいしつりょう: 229.032618
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 26
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.467 g/mL at 25 °C(lit.)
- ふってん: 177°C(lit.)
- フラッシュポイント: 華氏温度:159.8°f< br / >摂氏度:71°C< br / >
- 屈折率: n20/D 1.432(lit.)
- PSA: 26.02000
- LogP: 3.88760
- ようかいせい: 使用できません
2,5-Bis(trifluoromethyl)aniline セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H312,H315,H319,H332,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:2810
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S36/37/39-S45
-
危険物標識:

- 包装カテゴリ:III
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:6.1
- 危険レベル:6.1
- 包装グループ:III
- 包装等級:III
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- 危険レベル:6.1
2,5-Bis(trifluoromethyl)aniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,5-Bis(trifluoromethyl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013006241-1g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 97% | 1g |
$1579.40 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016017-5g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 99% | 5g |
¥27 | 2024-05-24 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0425759367-1g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 99% | 1g |
¥ 29.1 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B60530-25g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 98% | 25g |
¥68.0 | 2022-04-28 | |
| Key Organics Ltd | PS-7734-1MG |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Oakwood | 004996-1g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 97% | 1g |
$9.00 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122473-10g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 99% | 10g |
¥42.90 | 2023-09-04 | |
| Key Organics Ltd | PS-7734-50MG |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Apollo Scientific | PC3058-250g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 98% | 250g |
£85.00 | 2023-04-21 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B122473-1g |
2,5-Bis(trifluoromethyl)aniline |
328-93-8 | 99% | 1g |
¥29.90 | 2023-09-04 |
2,5-Bis(trifluoromethyl)aniline サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:328-93-8)2,5-Bis(trifluoromethyl)aniline
注文番号:1641985
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:328-93-8)2,5-二三氟甲基苯胺
注文番号:LE1641985
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:30
価格 ($):discuss personally
2,5-Bis(trifluoromethyl)aniline 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
328-93-8 (2,5-Bis(trifluoromethyl)aniline) 関連製品
- 25753-22-4(2,4,6-Tris(trifluoromethyl)aniline)
- 67169-22-6(2-Methyl-4-(trifluoromethyl)aniline)
- 87617-23-0(4-Methyl-2-(trifluoromethyl)aniline)
- 367-71-5(2,4-bis(trifluoromethyl)aniline)
- 364-13-6(2-(Trifluoromethyl)benzene-1,4-diamine)
- 106877-29-6(5-Methyl-2-(trifluoromethyl)aniline)
- 313-13-3(2,6-Bis(trifluoromethyl)aniline)
- 25449-96-1(2-Methyl-5-trifluoromethylaniline)
- 360-60-1(2,3-Diaminobenzotrifluoride)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:328-93-8)2,5-Bis(trifluoromethyl)aniline

清らかである:99%
はかる:500g
価格 ($):151.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:328-93-8)2,5-bis(trifluoromethyl)aniline

清らかである:99%
はかる:200KG
価格 ($):問い合わせ








